molecular formula C7H6F2S B1447777 2,4-Difluoro-6-(methyl)thiophenol CAS No. 1805063-31-3

2,4-Difluoro-6-(methyl)thiophenol

Cat. No. B1447777
M. Wt: 160.19 g/mol
InChI Key: SCCHEHGYJULPOY-UHFFFAOYSA-N
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Description

“2,4-Difluoro-6-(methyl)thiophenol” is a chemical compound with the molecular formula C7H6F2S . It has a molecular weight of 160.18 . The compound is also known by the synonym "2,4-Difluorobenzenethiol" .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes “2,4-Difluoro-6-(methyl)thiophenol”, has been a subject of interest in recent years . Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-6-(methyl)thiophenol” can be represented by the SMILES string Fc1ccc(S)c(F)c1 . This indicates that the compound consists of a thiophene ring with fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Difluoro-6-(methyl)thiophenol” include a refractive index of 1.5235 (lit.), a boiling point of 59 °C/20 mmHg (lit.), and a density of 1.29 g/mL at 25 °C (lit.) .

Safety And Hazards

While specific safety and hazard information for “2,4-Difluoro-6-(methyl)thiophenol” is not available in the search results, it is generally recommended to handle similar chemical compounds with care. This includes avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

The future directions for “2,4-Difluoro-6-(methyl)thiophenol” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. Recent advances in difluoromethylation processes, for example, have streamlined access to molecules of pharmaceutical relevance .

properties

IUPAC Name

2,4-difluoro-6-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCHEHGYJULPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-(methyl)thiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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